molecular formula C17H18N2 B2769022 2-benzyl-1-propyl-1H-1,3-benzodiazole CAS No. 65202-75-7

2-benzyl-1-propyl-1H-1,3-benzodiazole

Cat. No.: B2769022
CAS No.: 65202-75-7
M. Wt: 250.345
InChI Key: GVVCOEAQRZLIDI-UHFFFAOYSA-N
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Description

2-benzyl-1-propyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a benzyl group at the second position and a propyl group at the first position.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a broad spectrum of pharmacological properties . They have been found to interact with various targets, including enzymes and receptors, involved in numerous biological processes . For instance, some benzimidazole derivatives have been tested for gene activation on ER α-positive MCF-7 breast cancer cells .

Mode of Action

For example, they can readily adsorb onto surfaces due to a positively charged nitrogen atom . This interaction can lead to changes in the target’s function, ultimately affecting the biological process in which the target is involved .

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biochemical pathways . For instance, they have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

For instance, they have shown promising application in biological and clinical studies, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

It is known that the biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-1-propyl-1H-1,3-benzodiazole typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acid derivatives. One common method is the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization under acidic conditions. The reaction can be carried out in the presence of catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-benzyl-1-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

2-benzyl-1-propyl-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a benzyl group.

    2-Methylbenzimidazole: Contains a methyl group at the second position instead of a benzyl group.

    2-(p-Fluorophenyl)-5-nitro-1-propylbenzimidazole: Similar structure with additional fluorine and nitro groups.

Uniqueness: 2-benzyl-1-propyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and propyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzyl-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVCOEAQRZLIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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